molecular formula C21H11Br2Cl3N2 B4777883 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole

Cat. No.: B4777883
M. Wt: 557.5 g/mol
InChI Key: QXXYKFSYVANOEL-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling reactions: The attachment of the halogenated phenyl groups to the pyrazole ring can be performed using Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with organoboron or organostannane compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: Further functionalization can be achieved through coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic substitution: Reagents like aluminum chloride or iron(III) chloride can facilitate these reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological studies: It can be used to study the effects of halogenated compounds on biological systems, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-4-bromo-1-(2,5-dichlorophenyl)-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole
  • 3,5-bis(4-iodophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)-1H-pyrazole lies in its specific combination of halogen atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, the presence of bromine atoms may enhance its effectiveness in certain applications due to bromine’s larger atomic size and higher electron density.

Properties

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-(2,5-dichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11Br2Cl3N2/c22-14-5-1-12(2-6-14)20-19(26)21(13-3-7-15(23)8-4-13)28(27-20)18-11-16(24)9-10-17(18)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXYKFSYVANOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11Br2Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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